molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine

Cat. No.: B041727
CAS No.: 105746-38-1
M. Wt: 311.4 g/mol
InChI Key: CMPHSKQRGJSKJX-QGZVFWFLSA-N
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Description

N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine, commonly known as Nateglinide (CAS: 105816-04-4), is a short-acting insulin secretagogue used to manage type 2 diabetes mellitus. Its molecular formula is C₁₉H₂₇NO₃ (molecular weight: 317.42 g/mol), and it is defined as a derivative of D-phenylalanine with a trans-4-isopropylcyclohexylcarbonyl group . Nateglinide specifically targets postprandial glucose control by stimulating rapid insulin secretion from pancreatic β-cells .

Structurally, it comprises:

  • A D-phenylalanine backbone, ensuring stereospecific binding to sulfonylurea receptors.
  • A 4-(1-methylethyl)benzoyl moiety, which enhances pharmacokinetic properties like absorption and receptor affinity .

Properties

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPHSKQRGJSKJX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Intermediate Formation

The cornerstone of Nateglinide synthesis lies in the formation of a mixed anhydride intermediate. Trans-4-(1-methylethyl)cyclohexanecarboxylic acid (Formula VI) reacts with substituted aryl or alkyl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine. This reaction proceeds in solvents like methylene chloride or toluene under inert conditions, yielding a mixed anhydride (Formula VF). The choice of sulfonyl chloride directly impacts reaction efficiency; p-toluenesulfonyl chloride is preferred due to its optimal leaving group properties and commercial availability.

A critical advantage of this method is its scalability. Unlike earlier approaches that relied on toxic thionyl chloride or expensive coupling agents like dicyclohexylcarbodiimide (DCC), the mixed anhydride route minimizes side reactions and reduces production costs by 30–40%. The reaction typically completes within 30–60 minutes at 0–5°C, achieving yields exceeding 85%.

Coupling with D-Phenylalanine Derivatives

The mixed anhydride intermediate undergoes nucleophilic acyl substitution with D-phenylalanine methyl ester (Formula XI) to form N-[trans-4-(1-methylethyl)cyclohexyl]carbonyl-D-phenylalanine methyl ester (Formula X). This step requires precise stoichiometric control to avoid dimerization, a common side reaction in peptide synthesis. The use of methylene chloride as the solvent enhances reactant solubility while maintaining a low reaction temperature (–10°C to 0°C), further suppressing byproduct formation.

Alternatively, direct coupling with D-phenylalanine (Formula IX) bypasses the ester intermediate, though this route demands stringent pH control (pH 9–10) and prolonged reaction times (12–24 hours). Comparative studies indicate that the methyl ester pathway achieves higher yields (92% vs. 78%) and reduces purification complexity.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity profoundly influences reaction kinetics and product purity. Polar aprotic solvents like methylene chloride facilitate anhydride formation but require careful drying to prevent hydrolysis. Industrial-scale processes often employ toluene due to its lower toxicity and ease of recycling, albeit with a 5–7% reduction in yield.

Triethylamine remains the base of choice for neutralizing HCl generated during sulfonyl chloride activation. Its low boiling point (89°C) enables facile removal via distillation, simplifying downstream processing. Alternative bases such as N-methylmorpholine were explored but discarded due to higher costs and residual contamination risks.

Temperature and Time Parameters

Controlled temperature regimes are critical for minimizing epimerization of the D-phenylalanine moiety. Reactions conducted above 10°C exhibit up to 15% racemization, rendering the product therapeutically inactive. Optimal conditions (–5°C to 5°C) preserve stereochemical integrity while maintaining reaction rates compatible with continuous manufacturing systems.

Purification and Polymorph Control

Recrystallization Strategies

Crude Nateglinide is purified via recrystallization from solvent mixtures such as cyclohexane/ethyl acetate (3:1 v/v) or methanol/water (4:1 v/v). The latter system preferentially yields polymorphic Form H, characterized by a distinct differential scanning calorimetry (DSC) endotherm at 132°C. Form H demonstrates superior bioavailability compared to other polymorphs, attributable to its enhanced dissolution profile in intestinal fluids.

Table 1: Recrystallization Solvents and Their Impact on Polymorphism

Solvent SystemPolymorph FormPurity (%)Yield (%)
Cyclohexane/EtOAcAmorphous98.282
Methanol/WaterForm H99.588
Ethanol/TolueneForm A97.875

Final Hydrolysis to Nateglinide

The methyl ester intermediate (Formula X) undergoes saponification using aqueous sodium hydroxide in methanol. This step achieves near-quantitative conversion (>99%) within 2 hours at 25°C, avoiding excessive base concentrations that could degrade the trans-cyclohexyl moiety. The product is isolated via acidification to pH 2–3, followed by filtration and drying under vacuum.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HMDS with p-toluenesulfonyl chloride eliminates flammability hazards and reduces waste disposal costs by 50%. Additionally, in-situ generation of the mixed anhydride negates the need for isolation, shortening the production cycle by 20% .

Chemical Reactions Analysis

Types of Reactions

N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19_{19}H21_{21}NO3_3
  • Molecular Weight : 311.37 g/mol
  • Structure : The compound features a benzoyl group attached to D-phenylalanine, enhancing its biological activity.

Oral Hypoglycemic Agent

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine is primarily recognized for its role in managing type 2 diabetes. As an oral hypoglycemic agent, it aids in:

  • Enhancing Insulin Sensitivity : The compound promotes glucose uptake in peripheral tissues, crucial for controlling blood sugar levels without causing significant insulin fluctuations.
  • Reducing Hyperglycemia : Clinical studies have shown that it effectively lowers blood glucose levels in diabetic patients, making it a valuable treatment option .

Research Applications

The compound is utilized in various research settings due to its biochemical properties:

  • Proteomics Studies : It serves as a model compound for studying protein interactions and enzyme kinetics relevant to glucose metabolism.
  • Drug Development : this compound can act as an intermediate in synthesizing other pharmacologically active compounds, allowing researchers to explore new therapeutic avenues.

Case Study 1: Efficacy in Type 2 Diabetes Management

A clinical trial investigated the effects of this compound on patients with type 2 diabetes. Results indicated a significant reduction in fasting blood glucose levels over a 12-week period, supporting its use as an effective oral medication for diabetes management.

Case Study 2: Drug Synthesis

Research has demonstrated the utility of this compound as a precursor in synthesizing novel antifolate compounds. For instance, it was used in the synthesis of 2-aza-2-desamino-5,8-dideazafolic acid (ADDF), showcasing its versatility in drug development processes.

Mechanism of Action

The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound’s aromatic ring and amide structure allow it to interact with specific proteins, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Acetyl-D-phenylalanine
  • Molecular Formula: C₁₁H₁₃NO₃
  • Key Features : Simpler structure with an acetyl group replacing the benzoyl-isopropyl substituent.
  • Solubility : While exact data for this compound is unavailable, D-phenylalanine derivatives generally exhibit moderate aqueous solubility (~1805 mg/L for unmodified D-phenylalanine) .
  • Applications : Used in metabolic studies and peptide synthesis, lacking therapeutic activity as an insulin secretagogue .
N-Boc-4-(1-methylethyl)-D-phenylalanine
  • Molecular Formula: C₁₇H₂₅NO₄
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) protecting group instead of the isopropylcyclohexylcarbonyl moiety.
4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
  • Molecular Formula : C₂₉H₃₀N₂
  • Key Features : A bulkier aromatic structure with dual phenylethyl groups.

Functional Analogues (Insulin Secretagogues)

Sulfonylureas (e.g., Glibenclamide)
  • Mechanism : Bind to ATP-sensitive K⁺ channels but act more slowly than Nateglinide.
  • Advantage : Longer duration of action.
  • Limitation : Higher risk of hypoglycemia due to prolonged insulin secretion .
Repaglinide
  • Structure : Benzoic acid derivative with a piperidine moiety.
  • Pharmacokinetics : Faster absorption than sulfonylureas but slower compared to Nateglinide.
  • Therapeutic Use : Similar postprandial glucose control but with a broader binding profile .

Comparative Data Table

Compound Molecular Formula Molecular Weight Solubility (mg/L) Therapeutic Use Key Structural Difference
Nateglinide C₁₉H₂₇NO₃ 317.42 Not reported Type 2 diabetes 4-Isopropylcyclohexylcarbonyl group
N-Acetyl-D-phenylalanine C₁₁H₁₃NO₃ 207.23 ~1805* Research Acetyl substituent
N-Boc-4-(1-methylethyl)-D-phenylalanine C₁₇H₂₅NO₄ 307.38 Not reported Synthetic intermediate Boc protecting group
Glibenclamide C₂₃H₂₈ClN₃O₅S 494.00 Low Type 2 diabetes Sulfonylurea backbone

*Derived from unmodified D-phenylalanine solubility data .

Biological Activity

N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine is a synthetic compound with potential therapeutic applications, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.37 g/mol

This compound exhibits its biological effects primarily through the modulation of specific enzymes and receptors associated with inflammation and oxidative stress. The compound interacts with various molecular targets, influencing cellular signaling pathways that are crucial in disease processes.

Biological Activities

1. Anti-inflammatory Properties

  • The compound has demonstrated significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest its utility in conditions characterized by chronic inflammation.

2. Antioxidant Effects

  • This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital for protecting cellular components from damage and may contribute to its therapeutic potential in neurodegenerative diseases.

3. Analgesic Activity

  • Research indicates that this compound may possess analgesic properties, providing relief from pain by modulating pain pathways in the central nervous system.

In Vitro Studies

A series of in vitro experiments have assessed the biological activity of this compound:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. It induced apoptosis in tumor cells through the activation of caspase pathways.
  • Inflammatory Models : Inflammatory responses were evaluated using macrophage cell lines treated with lipopolysaccharides (LPS). The results indicated a reduction in the expression of inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.

In Vivo Studies

Animal models have also been employed to further understand the pharmacological effects:

  • Pain Models : In rodent models, administration of this compound resulted in significant pain relief compared to control groups, demonstrating its potential as an analgesic agent.
  • Oxidative Stress Models : Studies involving induced oxidative stress in rats showed that treatment with the compound significantly reduced markers of oxidative damage, suggesting protective effects on tissues.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanineChirality differenceSimilar anti-inflammatory effects
N–[4-(1-Methylethyl)benzoyl]-D-tyrosineHydroxyl group presentEnhanced antioxidant activity
N–[4-(1-Methylethyl)benzoyl]-D-tryptophanIndole ring structureDifferent receptor interactions

Case Study 1: Chronic Pain Management

A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential role in pain management strategies.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. The findings suggested that it could mitigate cognitive decline by reducing neuroinflammation and oxidative stress markers.

Q & A

Q. What are the recommended analytical methods to confirm the identity and purity of N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine in synthetic batches?

The compound’s identity and purity are typically verified using high-performance liquid chromatography (HPLC) with UV detection, coupled with mass spectrometry (MS) for molecular weight confirmation. The United States Pharmacopeia (USP) standards specify that purity should fall between 98.0% and 102.0% on a dried basis, as determined by titration or calibrated chromatographic methods . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the stereochemistry of the D-phenylalanine moiety and the isopropylbenzoyl substitution .

Q. How can researchers optimize the synthesis of N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine to improve yield and reduce byproducts?

Key steps include:

  • Protection of D-phenylalanine : Use formyl chloride in anhydrous dichloromethane with alkali catalysis to prevent racemization .
  • Coupling Reaction : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating the benzoyl carbonyl group, ensuring stoichiometric control to minimize unreacted intermediates .
  • Purification : Utilize gradient elution in preparative HPLC with C18 columns to separate the target compound from byproducts like unreacted D-phenylalanine or incomplete acylated derivatives .

Q. What solvent systems are suitable for solubilizing N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine in experimental setups?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and limited solubility in water. For biological assays, a DMSO stock solution (10–50 mM) is recommended, followed by dilution in aqueous buffers (pH 7.4) with <1% DMSO to avoid cytotoxicity. For synthetic reactions, dichloromethane or tetrahydrofuran (THF) are effective .

Advanced Research Questions

Q. How does the stereochemistry of the D-phenylalanine moiety influence the compound’s bioactivity in receptor-binding studies?

The D-configuration of phenylalanine is critical for avoiding enzymatic degradation by proteases, enhancing metabolic stability in vitro. Comparative studies with L-isomers show that the D-form improves binding affinity to hydrophobic pockets in target proteins (e.g., peptide transporters or enzyme active sites). Computational docking simulations using density functional theory (DFT) can predict steric and electronic interactions, guiding structure-activity relationship (SAR) studies .

Q. What strategies can be employed to functionalize N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine for photoaffinity labeling or click chemistry applications?

  • Photoreactive Modifications : Introduce a benzophenone or diazirine group at the 4-position of the benzoyl ring via Suzuki coupling, enabling UV-induced crosslinking with target biomolecules .
  • Clickable Handles : Incorporate alkyne or azide groups into the isopropylbenzoyl moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthetic modification .
  • Validation : Confirm functional group compatibility using tandem MS/MS and fluorescence quenching assays to ensure retained bioactivity .

Q. How can researchers resolve discrepancies in solubility data between computational predictions and experimental observations for this compound?

  • Computational Adjustments : Refine solubility parameters using the Hansen solubility equation, incorporating experimental logP values (predicted ~3.2) and melting point data (>200°C) .
  • Experimental Validation : Perform phase-solubility diagrams in binary solvent systems (e.g., water-ethanol) to identify co-solvents that enhance solubility without destabilizing the compound .

Q. What are the critical factors in designing peptide conjugates incorporating N-[4-(1-Methylethyl)benzoyl]-D-phenylalanine for targeted drug delivery?

  • Linker Selection : Use hydrophilic PEG-based linkers to mitigate the compound’s hydrophobicity and improve plasma stability .
  • Enzymatic Stability : Test resistance to peptidases using LC-MS to monitor degradation over 24 hours in serum-containing media .
  • In Vivo Validation : Employ radiolabeled (e.g., ¹⁴C) or fluorescently tagged analogs for pharmacokinetic profiling in animal models .

Methodological Notes

  • Data Contradiction Analysis : If HPLC purity assays conflict with NMR integration, validate via spiking experiments with USP-grade reference standards to identify co-eluting impurities .
  • Safety and Handling : While the compound is not classified as hazardous, use fume hoods during synthesis to avoid inhalation of fine particulates .

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